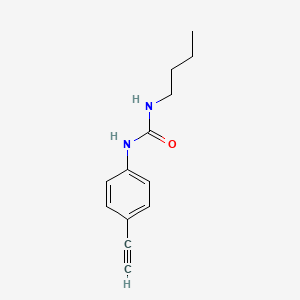

N-Butyl-N'-(4-ethynylphenyl)urea

Beschreibung

N-Butyl-N'-(4-ethynylphenyl)urea is a synthetic urea derivative characterized by a butyl group attached to one nitrogen atom and a 4-ethynylphenyl moiety on the adjacent nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their pharmacokinetic properties and intermolecular interactions .

Eigenschaften

CAS-Nummer |

917614-46-1 |

|---|---|

Molekularformel |

C13H16N2O |

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

1-butyl-3-(4-ethynylphenyl)urea |

InChI |

InChI=1S/C13H16N2O/c1-3-5-10-14-13(16)15-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3,(H2,14,15,16) |

InChI-Schlüssel |

SDFGNNXDQATSPF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Butyl-N’-(4-Ethynylphenyl)harnstoff beinhaltet typischerweise die nucleophile Addition von Aminen an Isocyanate. Ein übliches Verfahren ist die Reaktion von Butylamin mit 4-Ethynylphenylisocyanat unter milden Bedingungen. Diese Reaktion kann in einem organischen Lösungsmittel wie Tetrahydrofuran (THF) bei Raumtemperatur durchgeführt werden, wobei das gewünschte Harnstoffderivat in guten Ausbeuten erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von N-Butyl-N’-(4-Ethynylphenyl)harnstoff kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können die Reaktionsbedingungen optimiert werden, um Abfall zu minimieren und die Umweltbelastung zu verringern.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Butyl-N’-(4-Ethynylphenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Ethynylgruppe kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.

Substitution: Die Ethynylgruppe kann an Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) kann angewendet werden.

Substitution: Halogenierung kann mit Reagenzien wie Brom (Br2) oder Iod (I2) in Gegenwart eines Katalysators erreicht werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonylverbindungen wie Aldehyden oder Ketonen.

Reduktion: Bildung von Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N’-(4-Ethynylphenyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer Materialien verwendet werden.

Biologie: Es kann als Sonde zur Untersuchung von Enzymaktivitäten und Proteininteraktionen verwendet werden.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Butyl-N’-(4-Ethynylphenyl)harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es als Inhibitor von Urease wirken, einem Enzym, das die Hydrolyse von Harnstoff zu Ammoniak und Kohlendioxid katalysiert. Die Verbindung bindet an das aktive Zentrum des Enzyms, blockiert seine Aktivität und verhindert den Abbau von Harnstoff .

Ähnliche Verbindungen:

N-(n-Butyl)thiophosphorsäure-triamid (NBPT): Ein Ureaseinhibitor mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.

N-Butylharnstoff: Ein einfacheres Harnstoffderivat mit nur einer Butylgruppensubstitution.

Einzigartigkeit: N-Butyl-N’-(4-Ethynylphenyl)harnstoff ist einzigartig aufgrund des Vorhandenseins der Ethynylphenylgruppe, die besondere chemische und biologische Eigenschaften verleiht. Diese strukturelle Eigenschaft ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.

Wirkmechanismus

The mechanism of action of N-Butyl-N’-(4-ethynylphenyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-butyl-N'-(4-ethynylphenyl)urea with structurally or functionally related urea derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Functional Analogues

Biologische Aktivität

N-Butyl-N'-(4-ethynylphenyl)urea is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and relevant case studies. The focus will be on its pharmacological properties, mechanisms of action, and comparative analyses with similar compounds.

Synthesis and Structural Characteristics

N-Butyl-N'-(4-ethynylphenyl)urea is synthesized through a reaction involving the corresponding ethynylphenyl derivative and a butyl-substituted urea. The molecular structure can be represented as follows:

This compound features a butyl group attached to a urea moiety, with an ethynylphenyl substituent that may influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various urea derivatives, including N-butyl-N'-(4-ethynylphenyl)urea. Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| N-butyl-N'-(4-ethynylphenyl)urea | S. aureus | TBD |

| Analog 1 | S. aureus | 0.012 |

| Analog 2 | E. faecalis | 0.008 |

Anticancer Activity

The antiproliferative effects of N-butyl-N'-(4-ethynylphenyl)urea have been evaluated against several cancer cell lines, including HCT116 (colon), MCF-7 (breast), and A549 (lung) . Preliminary findings suggest that this compound may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In a comparative study, N-butyl-N'-(4-ethynylphenyl)urea demonstrated an IC50 value of approximately 5.16–20 μM against A549 cells, indicating moderate potency compared to other synthesized urea derivatives . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence activity.

The biological activity of N-butyl-N'-(4-ethynylphenyl)urea can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways .

- DNA Interaction : Urea derivatives often exhibit DNA intercalation properties, which can lead to disruption in replication and transcription processes .

Comparative Analysis with Related Compounds

To better understand the biological profile of N-butyl-N'-(4-ethynylphenyl)urea, it is essential to compare it with other structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| N-butyl-N'-(4-ethynylphenyl)urea | Moderate | Moderate | 5.16–20 |

| Compound A | High | Low | 0.012 |

| Compound B | Moderate | High | 0.008 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.